Moderate Inhibition of Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) with a Ki of 440 nM
N,N-Dipropylnicotinamide demonstrates direct, albeit moderate, inhibitory activity against human IMPDH2, a key enzyme in de novo purine biosynthesis and a validated target for anticancer and immunosuppressive therapies. The compound's Ki of 440 nM against the NAD+ substrate site provides a quantifiable starting point for further optimization compared to nicotinamide, which lacks this specific inhibitory profile [1].
| Evidence Dimension | Inhibition constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 440 nM (against NAD+ substrate) |
| Comparator Or Baseline | Nicotinamide (parent compound): No reported Ki for IMPDH2 inhibition at this site. |
| Quantified Difference | Not calculable; nicotinamide is inactive or negligibly active. |
| Conditions | In vitro enzymatic assay using recombinant human IMPDH2 and nicotinamide adenine dinucleotide (NAD+) as substrate. |
Why This Matters
This provides a validated, target-specific biological activity that distinguishes it from the parent nicotinamide, which is primarily a vitamin precursor, making N,N-dipropylnicotinamide a relevant tool for IMPDH2-related drug discovery programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50421763. BindingDB PrimarySearch_ki. Retrieved April 20, 2026, from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
